A Technical Guide to the Spectroscopic Characterization of 1,1,1-Trifluoro-3-methylbutan-2-ol

A Technical Guide to the Spectroscopic Characterization of 1,1,1-Trifluoro-3-methylbutan-2-ol

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 1,1,1-Trifluoro-3-methylbutan-2-ol. The presence of the trifluoromethyl group introduces distinct and predictable features in each spectrum, making a multi-technique approach essential for unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's analytical signature.

Molecular Structure and Analytical Overview

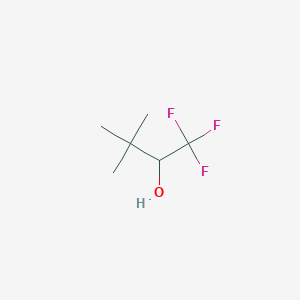

1,1,1-Trifluoro-3-methylbutan-2-ol (CAS No: 382-02-5, Molecular Formula: C₅H₉F₃O, Molecular Weight: 142.12 g/mol ) is a chiral secondary alcohol.[1] Its structure features an isopropyl group adjacent to a trifluoromethyl-substituted carbinol center. This unique arrangement dictates the chemical environment of each atom and, consequently, its spectroscopic behavior.

The analytical strategy hinges on leveraging the strengths of each technique:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information on the carbon-hydrogen framework, the number of unique carbon and fluorine environments, and the connectivity through spin-spin coupling.

-

Infrared (IR) Spectroscopy: Identifies key functional groups, notably the hydroxyl (-OH) group and the carbon-fluorine (C-F) bonds.

-

Mass Spectrometry (MS): Determines the molecular weight and provides structural clues through characteristic fragmentation patterns.

Caption: Molecular structure of 1,1,1-Trifluoro-3-methylbutan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. A comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR. The following predicted data is based on established principles and comparison with the non-fluorinated analog, 3-methyl-2-butanol.[2]

Predicted NMR Data Summary

| Nucleus | Atom Position (see structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) |

| ¹H | H on C2 | ~3.8 - 4.2 | Doublet of Quartets (dq) | ³J(H-H) ≈ 3-5, ³J(H-F) ≈ 6-8 |

| H on C3 | ~1.9 - 2.2 | Multiplet (septet or nonet) | ³J(H-H) ≈ 7 | |

| H on OH | Variable | Singlet (broad) | - | |

| H on C4, C5 | ~0.9 - 1.1 | Doublet (d) | ³J(H-H) ≈ 7 | |

| ¹³C | C1 (-CF₃) | ~124 - 128 | Quartet (q) | ¹J(C-F) ≈ 280-290 |

| C2 (-CHOH) | ~73 - 77 | Quartet (q) | ²J(C-F) ≈ 30-35 | |

| C3 (-CH) | ~33 - 36 | Singlet (s) | - | |

| C4, C5 (-CH₃) | ~17 - 19 | Singlet (s) | - | |

| ¹⁹F | F on C1 | ~-75 to -80 | Doublet (d) | ³J(F-H) ≈ 6-8 |

Expertise & Rationale for NMR Predictions

-

¹H NMR: The strong electron-withdrawing effect of the trifluoromethyl group significantly deshields the adjacent methine proton (H on C2), shifting it downfield compared to the ~3.5 ppm shift seen in 3-methyl-2-butanol.[2] This proton will be split into a quartet by the three equivalent fluorine atoms and further split into a doublet by the neighboring proton on C3. The isopropyl methine (H on C3) will be a complex multiplet due to coupling with the six equivalent methyl protons and the C2 proton. The two methyl groups of the isopropyl moiety are diastereotopic and may show slightly different chemical shifts, although they often appear as a single doublet.

-

¹³C NMR: The CF₃ carbon (C1) appears far downfield as a quartet due to the strong one-bond coupling to fluorine.[3] The carbinol carbon (C2) is also significantly affected, appearing as a quartet due to two-bond C-F coupling and shifted downfield from the ~73 ppm seen in the non-fluorinated analog.[1][4] The signals for the isopropyl group (C3, C4, C5) are less affected by the distant CF₃ group and are predicted to be similar to those in 3-methyl-2-butanol.[1]

-

¹⁹F NMR: As all three fluorine atoms are chemically equivalent, a single signal is expected. This signal will be split into a doublet by the vicinal proton on C2.[5] The chemical shift is anticipated in the typical range for a CF₃ group adjacent to a chiral center.

Standard Protocol for NMR Data Acquisition

Caption: Standard workflow for comprehensive NMR analysis.

-

Sample Preparation: Dissolve 5-10 mg of 1,1,1-Trifluoro-3-methylbutan-2-ol in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H Spectrum: Acquire the spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C Spectrum: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

-

¹⁹F Spectrum: Acquire a standard, proton-coupled ¹⁹F spectrum.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for rapid confirmation of key functional groups.

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3000 - 2850 | Medium-Strong | C-H Stretch | Alkyl |

| 1300 - 1100 | Strong | C-F Stretch | Trifluoromethyl |

| 1150 - 1050 | Strong | C-O Stretch | Secondary Alcohol |

Rationale and Interpretation

The IR spectrum will be dominated by two key features. First, a broad and strong absorption band in the region of 3600-3200 cm⁻¹ is the hallmark of the O-H stretching vibration from the alcohol group; its broadness is due to intermolecular hydrogen bonding. Second, a series of very strong, sharp absorptions between 1300 and 1100 cm⁻¹ will be present, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The presence of both of these features provides compelling evidence for the molecule's identity. Standard alkane C-H stretching and bending vibrations will also be present.

Protocol for ATR-FTIR Spectroscopy

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of neat 1,1,1-Trifluoro-3-methylbutan-2-ol directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and structural information through analysis of fragmentation patterns.

Predicted Mass Spectrometry Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 142 | [C₅H₉F₃O]⁺˙ | - | Molecular Ion [M]⁺˙ (likely low abundance) |

| 99 | [C₄H₈O]⁺˙ | •CF₃ | Loss of trifluoromethyl radical |

| 73 | [C₄H₉O]⁺ | •CF₃, -H | Alpha-cleavage and rearrangement |

| 43 | [C₃H₇]⁺ | C₂H₂F₃O | Cleavage of isopropyl group |

Mechanistic Interpretation of Fragmentation

Upon electron ionization, the molecular ion (m/z 142) is formed. For alcohols, the molecular ion peak is often weak or absent. The most likely fragmentation pathways are initiated by cleavage of bonds adjacent to the oxygen atom (alpha-cleavage).

-

Loss of Isopropyl Group: Cleavage of the C2-C3 bond is a favorable pathway, leading to the loss of an isopropyl radical (•C₃H₇) and the formation of a fragment at m/z 99.

-

Loss of Trifluoromethyl Group: Cleavage of the C1-C2 bond results in the loss of a trifluoromethyl radical (•CF₃), a highly stable radical, to generate an ion at m/z 73.

-

Formation of Isopropyl Cation: The formation of the stable secondary isopropyl cation at m/z 43 is also a highly probable event.

Caption: Proposed major fragmentation pathways for 1,1,1-Trifluoro-3-methylbutan-2-ol in EI-MS.

Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions: Use a standard non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 35 to 200.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 1,1,1-Trifluoro-3-methylbutan-2-ol is a clear example of synergistic multi-technique characterization. NMR spectroscopy provides the definitive structural framework, IR spectroscopy offers rapid confirmation of essential functional groups, and mass spectrometry confirms the molecular weight while revealing predictable fragmentation patterns. The strong electronic influence of the trifluoromethyl group provides a distinct and readily interpretable signature across all three analytical methods, allowing for confident and unambiguous identification.

References

-

PubChem. 3-methylbutan-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 1,1,1-Trifluoro-3-methylbutan-2-ol. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. 1H & 13C NMR spectra of 3-methylbutan-2-ol. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

The Royal Society of Chemistry. Supporting Information for Stereoselective Synthesis of 4-Trifluoromethanesulfonate Substituted 3,6-Dihydropyrans. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. 1,1,1-Trifluoro-3-methylbutan-2-ol | C5H9F3O | CID 11400829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H NMR spectrum of 3-methylbutan-2-ol (3-methyl-2-butanol), 13C NMR spectra of 3-methylbutan-2-ol (3-methyl-2-butanol), chemical shifts spectra of 3-methylbutan-2-ol (3-methyl-2-butanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. 3-METHYL-2-BUTANOL(598-75-4) 13C NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]